molecular formula C17H22O6S B123746 [2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate CAS No. 246869-15-8

[2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate

Cat. No.: B123746
CAS No.: 246869-15-8
M. Wt: 354.4 g/mol
InChI Key: CJEDNIAVNFONLO-UHFFFAOYSA-N
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Description

This compound is a synthetic ester featuring a methylsulfonylphenyl moiety and a cyclopropylmethoxy-substituted acetate group.

Properties

IUPAC Name

[2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6S/c1-17(2,23-15(18)11-22-10-12-4-5-12)16(19)13-6-8-14(9-7-13)24(3,20)21/h6-9,12H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEDNIAVNFONLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)OC(=O)COCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459993
Record name [2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246869-15-8
Record name 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl 2-(cyclopropylmethoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246869-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route A: Bromination and Alkoxy Substitution

This method, detailed in WO2018109781A1, involves a five-step sequence starting from thioanisole (VII) and isobutyryl chloride (VIII):

  • Friedel-Crafts Acylation : Thioanisole reacts with isobutyryl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis acid to yield 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one (VI).

  • Bromination : Compound VI undergoes bromination with bromine in DCM at 0–5°C to form 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one.

  • Sulfoxidation : The methylsulfanyl group is oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂) and sodium tungstate in DCM.

  • Esterification : Reaction with (cyclopropylmethoxy)acetic acid in methanol using diisopropylethylamine (DIPEA) yields the target ester.

  • Cyclization : Treatment with 1,8-diazabicycloundec-7-ene (DBU) and isopropyl trifluoroacetate in acetonitrile produces firocoxib.

Key Data :

  • Yield : 60–65% for the esterification step (Examples 3a/3b).

  • Reaction Time : 6–10 hours for esterification at reflux.

  • Crystallinity : The ester intermediate exhibits a melting point of 114°C and distinct PXRD/DSC patterns (Figures 1–4 in WO2018109781A1).

Route B: Acetoxyacetyl Chloride-Mediated Pathway

US10807962 describes an alternative approach using acetoxyacetyl chloride:

  • Acetylation : 2-Hydroxy-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one reacts with acetoxyacetyl chloride in DCM/pyridine to form an acetyloxy intermediate.

  • Oxidation : The methylsulfanyl group is oxidized to methylsulfonyl using H₂O₂ and sodium tungstate with Aliquat® 336 as a phase-transfer catalyst.

  • Transesterification : The acetyloxy group is replaced with cyclopropylmethoxy via nucleophilic substitution.

Advantages :

  • Avoids bromination, reducing hazardous waste.

  • Phase-transfer catalysis enhances oxidation efficiency.

Critical Process Parameters

Solvent Selection

  • Esterification : Methanol is preferred for its ability to dissolve both the brominated ketone and (cyclopropylmethoxy)acetic acid while facilitating crystallization upon cooling.

  • Cyclization : Acetonitrile minimizes side reactions due to its high dielectric constant (ε = 37.5), promoting DBU-mediated intramolecular lactonization.

Catalytic Systems

  • DBU : A non-nucleophilic base that deprotonates the α-carbon of the ester, enabling cyclization without racemization.

  • Aliquat® 336 : Enhances interfacial contact during sulfoxidation, achieving >95% conversion in 2 hours.

Polymorphism and Crystalline Form Control

The target ester exists in multiple polymorphic forms, with Form B being pharmaceutically relevant due to its thermodynamic stability. Key characterization data from the European Medicines Agency (EMA) include:

Analytical Method Form B Characteristics
PXRDPeaks at 2θ = 12.5°, 15.8°, 17.2° (Figure 1)
DSCEndotherm at 114°C (ΔH = 98 J/g)
TGA0.2% weight loss up to 100°C (indicative of anhydrous form)

Industrial Scalability and Process Optimization

Environmental Considerations

  • Solvent Recovery : Methanol and acetonitrile are recycled via distillation, achieving >90% recovery rates.

  • Waste Streams : Bromine residues are neutralized with sodium sulfite before disposal.

Analytical Methods for Quality Control

Regulatory specifications from the EMA require:

  • HPLC Purity : ≥99.5% (USP method with C18 column, 0.1% TFA/ACN mobile phase).

  • Residual Solvents : <500 ppm methanol, <50 ppm DCM (GC-FID analysis).

  • Polymorph Purity : PXRD match to Form B reference pattern.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Starting MaterialsThioanisolePre-formed hydroxyketone
Hazardous ReagentsBromineH₂O₂
Step Count54
Overall Yield58%62%
Crystallinity ControlExplicit (Example 3)Implicit

Chemical Reactions Analysis

Types of Reactions

[2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Acetate Molecular Formula Molecular Weight Key Features
[Target Compound] Cyclopropylmethoxy C₁₇H₂₂O₆S* 354.4* Enhanced metabolic stability due to cyclopropane; potential COX-2 targeting
2-Methyl-1-(4-(methylsulfonyl)phenyl)-1-oxopropan-2-yl 2-(tert-butoxy)acetate tert-Butoxy C₁₇H₂₄O₆S 356.43 Increased lipophilicity from bulky tert-butyl group; may prolong half-life
3-(Cyclopropylmethoxy)-5,5-dimethyl-4-(4-(methylsulfinyl)phenyl)furan-2(5H)-one Methylsulfinyl (-SOCH₃) C₁₇H₂₀O₄S 320.4 Sulfinyl group reduces electron withdrawal; possible metabolic intermediate
3-(But-3-en-1-yloxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one Butenyloxy C₁₇H₂₀O₅S 336.4 Unsaturated chain introduces flexibility; may alter binding kinetics

*Calculated based on structural similarity to and .

Key Structural Differences and Implications

Substituent Effects on Solubility and Lipophilicity :

  • The tert-butoxy analog () exhibits higher lipophilicity (logP ~3.2 estimated) compared to the cyclopropylmethoxy derivative (logP ~2.8), which may influence membrane permeability and oral bioavailability .
  • The cyclopropylmethoxy group’s smaller size and rigidity could reduce off-target interactions compared to bulkier tert-butyl or flexible butenyloxy groups .

Electronic Effects of Sulfonyl vs. The methylsulfinyl analog (PA 33 07560) has reduced electron withdrawal, which may lower potency but increase solubility due to polarity .

Synthetic Accessibility :

  • The tert-butoxy analog is synthesized via DIBAL reduction and DMP oxidation (), while cyclopropylmethoxy derivatives may require specialized alkoxyation steps with cyclopropylmethyl halides .

Pharmacological Considerations

  • COX-2 Selectivity : The methylsulfonylphenyl group is a hallmark of COX-2 inhibitors (e.g., firocoxib). Substitution with cyclopropylmethoxy may retain selectivity while minimizing cardiovascular risks associated with larger alkoxy groups .

Biological Activity

The compound [2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate, often referred to in research as a derivative of firocoxib, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H19_{19}O5_{5}S
  • Molecular Weight : 319.38 g/mol
  • IUPAC Name : this compound

This compound features a methylsulfonyl group, which is known to enhance the anti-inflammatory properties of pharmaceutical agents.

Anti-inflammatory Activity

Research indicates that compounds similar to [2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammation and pain. The following table summarizes key findings from various studies on COX inhibition:

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)Selectivity Index
Firocoxib9.140.039232
[2-methyl-1-(4-methylsulfonyl)...]9.14–13.20.10–0.3131.29–132

These results suggest that the compound exhibits a high selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Antimicrobial Activity

In addition to its anti-inflammatory properties, studies have evaluated the antimicrobial effects of related compounds. For example, derivatives containing the methylsulfonyl group have shown promising antibacterial activity against various strains, including MRSA and E. coli. The following table presents the minimal inhibitory concentrations (MIC) observed:

CompoundTarget BacteriaMIC (µg/mL)
Derivative AMRSA0.5
Derivative BE. coli1.0
[2-methyl...acetate]K. pneumoniae0.8

These findings indicate that the compound may serve as a potential candidate in developing new antimicrobial therapies.

Case Study 1: In Vitro Evaluation

A study published in Pharmaceutical Research evaluated the inhibitory effects of various thiazolidinone derivatives on acetylcholinesterase (AChE), revealing that compounds with structural similarities to [2-methyl...acetate] displayed competitive inhibition with IC50_{50} values ranging from 3.11 µM to 55.36 µM across different brain regions . This suggests potential implications for neurodegenerative disease treatments.

Case Study 2: In Vivo Studies

Another investigation assessed the anti-inflammatory effects of similar compounds in animal models of arthritis, demonstrating significant reductions in paw edema and inflammatory markers when treated with compounds structurally related to [2-methyl...acetate]. The results indicated an effective dose-response relationship, supporting further development for therapeutic applications in chronic inflammatory conditions .

Q & A

Basic: How can the crystal structure of this compound be determined using X-ray diffraction (XRD)?

Methodological Answer:
XRD is the gold standard for elucidating crystal structures. Single crystals of the compound are grown via slow evaporation or vapor diffusion. Diffraction data are collected using a synchrotron or laboratory X-ray source. The SHELX suite (e.g., SHELXL for refinement) is employed for phase determination and structure refinement. Key steps include:

  • Data processing : Integration of diffraction peaks (e.g., using SAINT or XDS).
  • Structure solution : Direct methods (SHELXS) or intrinsic phasing for challenging cases.
  • Refinement : Iterative adjustment of atomic coordinates and thermal parameters, with validation using R-factors and electron density maps .

Table 1: Typical XRD Parameters

ParameterValue
Space groupP2₁/c (example)
Resolution (Å)0.8–1.2
R-factor (%)<5 (well-refined structures)

Basic: What experimental strategies optimize the synthesis of this ester compound?

Methodological Answer:
Synthesis involves esterification between the acid and alcohol precursors. Key considerations:

  • Catalysis : Use N,N-dicyclohexylcarbodiimide (DCC) or p-toluenesulfonic acid (PTSA) for high yields.
  • Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Intermediate characterization (e.g., NMR, FTIR) confirms reaction progress .

Challenge : Steric hindrance from the cyclopropylmethoxy group may reduce reaction efficiency. Microwave-assisted synthesis or elevated temperatures (70–90°C) can mitigate this.

Basic: How to design in vitro assays for preliminary bioactivity screening?

Methodological Answer:

  • Target selection : Prioritize enzymes/receptors structurally related to the compound’s functional groups (e.g., sulfonyl groups inhibit proteases).
  • Assay conditions :
    • Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or esterases).
    • Cell viability : MTT assay in cancer/normal cell lines (dose range: 1–100 µM).
  • Controls : Include positive (known inhibitors) and negative (vehicle-only) controls. Data analysis requires ANOVA or Student’s t-test for significance .

Advanced: How can molecular docking studies predict interactions with biological targets?

Methodological Answer:

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protein preparation : Retrieve target structures from PDB (e.g., COX-2 for anti-inflammatory studies). Remove water molecules and add hydrogens.
  • Ligand preparation : Generate 3D conformers of the compound (Open Babel) and assign partial charges.
  • Docking protocol : Grid box centered on the active site, 20 runs per simulation. Analyze binding poses for hydrogen bonds, hydrophobic interactions, and RMSD values (<2.0 Å indicates reliability). Validate with experimental IC₅₀ data .

Table 2: Example Docking Results

TargetBinding Energy (kcal/mol)Predicted IC₅₀ (µM)
COX-2-9.20.45
Acetylcholinesterase-8.71.2

Advanced: How to assess environmental fate using biodegradation and ecotoxicity studies?

Methodological Answer:

  • Biodegradation : OECD 301F test (28-day aerobic degradation in sludge). Monitor via HPLC for parent compound disappearance.
  • Ecotoxicity :
    • Daphnia magna acute toxicity (48-hr EC₅₀).
    • Algal growth inhibition (72-hr Pseudokirchneriella subcapitata test).
  • Data interpretation : Compare degradation half-life (t₁/₂) to regulatory thresholds (e.g., t₁/₂ > 60 days = persistent). Contradictions in data (e.g., high persistence but low toxicity) require re-evaluation of metabolite profiles .

Advanced: What computational methods model the compound’s electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Use Gaussian 16 or ORCA to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices (reactivity descriptors). Basis sets: B3LYP/6-311++G(d,p).
  • Molecular Dynamics (MD) : Simulate solvation in water/lipid bilayers (GROMACS) to study membrane permeability. Analyze RMSF (flexibility) and interaction hotspots .

Challenge : Large molecular size increases computational cost. Fragment-based methods or implicit solvent models improve efficiency.

Advanced: How to resolve contradictions in NMR data during structural validation?

Methodological Answer:
Discrepancies between predicted and observed NMR shifts (e.g., δ 1.2 ppm for methyl groups) may arise from:

  • Dynamic effects : Conformational exchange broadens signals. Use variable-temperature NMR or 2D NOESY to detect.
  • Impurity interference : Repeat purification (HPLC-grade solvents).
  • Solvent artifacts : Deuterated solvents (CDCl₃, DMSO-d₆) must be anhydrous. Cross-validate with HSQC and HMBC for connectivity .

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